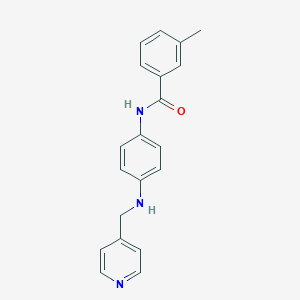
3-Methyl-N-(4-((pyridin-4-ylmethyl)amino)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-N-(4-((pyridin-4-ylmethyl)amino)phenyl)benzamide is an organic compound belonging to the class of aromatic anilides. These compounds contain an anilide group where the carboxamide group is substituted with an aromatic group. The structure of this compound includes a benzamide core with a pyridin-4-ylmethylamino substituent, making it a versatile molecule in various chemical and biological applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(4-((pyridin-4-ylmethyl)amino)phenyl)benzamide typically involves the reaction of 3-methylbenzoic acid with 4-aminobenzylpyridine under specific conditions. The reaction mass is heated to reflux temperature and stirred for 12 hours. After cooling to 25-35°C, sodium hydroxide solution is added, followed by further heating to reflux temperature (120-125°C) and subsequent cooling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Methyl-N-(4-((pyridin-4-ylmethyl)amino)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
科学研究应用
3-Methyl-N-(4-((pyridin-4-ylmethyl)amino)phenyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in various biochemical pathways.
作用机制
The mechanism of action of 3-Methyl-N-(4-((pyridin-4-ylmethyl)amino)phenyl)benzamide involves its interaction with specific molecular targets, such as tyrosine kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Nilotinib: Another tyrosine kinase inhibitor with a similar structure and mechanism of action.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a pyridin-4-ylmethylamino group. This structural feature enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound in both research and therapeutic applications .
属性
分子式 |
C20H19N3O |
|---|---|
分子量 |
317.4g/mol |
IUPAC 名称 |
3-methyl-N-[4-(pyridin-4-ylmethylamino)phenyl]benzamide |
InChI |
InChI=1S/C20H19N3O/c1-15-3-2-4-17(13-15)20(24)23-19-7-5-18(6-8-19)22-14-16-9-11-21-12-10-16/h2-13,22H,14H2,1H3,(H,23,24) |
InChI 键 |
INKGZSXJSLTRIP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NCC3=CC=NC=C3 |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NCC3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}cyclopropanamine](/img/structure/B499659.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-N-(4-methoxybenzyl)amine](/img/structure/B499660.png)
![3-[(3-Bromo-4,5-dimethoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B499662.png)
![N-{2-chloro-4-[(4-methylbenzyl)amino]phenyl}-2-furamide](/img/structure/B499663.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzyl]-N-(4-pyridinylmethyl)amine](/img/structure/B499665.png)
![N-(4-bromobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499666.png)
![1-{[2-({[5-(4-Bromo-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B499669.png)
![2-[(2,4-dimethoxyphenyl)methylamino]benzoic Acid](/img/structure/B499670.png)
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}propan-1-amine](/img/structure/B499672.png)
![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499674.png)
![N-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B499675.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B499677.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B499678.png)
![N-(2-chlorobenzyl)-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B499681.png)
